N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide
Description
N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a 6-chloronicotinamide group. Its structure combines a nitrogen-rich bicyclic system with a chlorinated nicotinamide moiety, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
6-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6O/c18-15-6-4-12(9-19-15)17(25)21-13-3-1-2-11(8-13)14-5-7-16-22-20-10-24(16)23-14/h1-10H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCJOZFKVWNVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide has shown potential as a biological probe. It can be used to study enzyme inhibition and protein interactions.
Medicine: This compound has been investigated for its antitumor properties. It acts as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting various diseases. Its versatility and reactivity make it a valuable asset in drug discovery and development.
Mechanism of Action
The mechanism by which N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide exerts its effects involves the inhibition of specific molecular targets. It acts as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. By inhibiting these targets, the compound disrupts signaling pathways that promote tumor growth and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Inhibitors of LIN28/let-7 Interaction
- C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide): Structural Differences: Replaces the 6-chloronicotinamide group with a methyl-acetamide substituent. Activity: Blocks LIN28/let-7 binding, downregulates PD-L1, and inhibits tumor growth in vitro/in vivo. Induces differentiation in cancer stem cells (CSCs) . Key Interaction: The acetamide group may engage in hydrogen bonding, while the methyl-triazolo moiety enhances hydrophobicity.
Calpain-1 Inhibitors
- Compound 10 ([1,2,4]Triazolo[4,3-b]pyridazin-6-yl]pyridine): Structural Differences: Features a pyridine ring instead of the chloronicotinamide group. Activity: Binds to the PEF(S) domain of calpain-1 via π-stacking with Trp168 and hydrogen bonding . Comparison: The target’s chlorine atom may enhance π-stacking interactions (via increased electron deficiency) or introduce hydrophobic contacts.
Antimicrobial Agents
- 3-Substituted Phenyl-6-Substituted Phenyl Triazolo-Pyridazines :
- Structural Differences : Possess substituted phenyl groups at positions 3 and 6, unlike the target’s chloronicotinamide.
- Activity : Exhibit mild to potent antifungal/antibacterial effects. Chlorine substituents in other analogs enhance activity .
- Comparison : The target’s 6-chloro group may similarly boost antimicrobial potency by increasing lipophilicity or disrupting microbial membrane integrity.
Miscellaneous Derivatives
- Compound 3ab (Trifluoromethyl-Triazolo-Pyridazine) :
- Structural Differences : Incorporates a trifluoromethyl group and pyrrolidine-propenamide chain.
- Key Feature : The trifluoromethyl group improves metabolic stability and target affinity through strong electron-withdrawing effects .
- Comparison : The target’s chlorine atom offers a smaller, less lipophilic substituent, which may alter binding kinetics or solubility.
Comparative Data Table
Key Research Findings and Implications
Calpain-1 Binding : Structural similarity to compound 10 suggests possible activity against calpain-1, leveraging π-stacking and H-bonding for allosteric modulation .
Antimicrobial Potential: Chlorine’s role in improving activity in phenyl-substituted analogs hints at similar benefits for the target compound .
Synthetic Flexibility : Derivatives like 3ab and those in demonstrate the scaffold’s adaptability for diverse pharmacological applications .
Biological Activity
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to delve into its biological activity, including its pharmacological effects and mechanisms of action, supported by relevant data and studies.
Chemical Structure and Properties
The compound's molecular formula is , and it is characterized by the presence of a triazole ring fused with a pyridazine moiety. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 281.31 g/mol |
| CAS Number | 894068-82-7 |
| Solubility | Soluble in DMSO |
| Boiling Point | Not available |
Anticancer Properties
Research indicates that compounds containing triazole and pyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines.
Case Study: In Vitro Antitumor Activity
A notable study evaluated the compound's efficacy against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549). The results demonstrated that the compound effectively inhibited cell proliferation and induced cell cycle arrest at the G2/M phase.
The mechanism by which this compound exerts its anticancer effects may involve the following pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to halt the cell cycle progression, particularly at the G2/M checkpoint, thereby preventing further cell division.
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Cell Cycle Arrest | G2/M phase arrest in SW480 cells | |
| Cytotoxicity | Significant reduction in A549 viability |
Pharmacological Applications
The compound has also been investigated for its potential use as an anxiolytic and antiepileptic agent. Its ability to modulate neurotransmitter systems suggests it could be beneficial in treating anxiety disorders or epilepsy.
Table 3: Potential Pharmacological Uses
| Application | Description |
|---|---|
| Anxiolytic | Reduces anxiety levels in preclinical models |
| Antiepileptic | Prevents seizures in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
